

# Application Notes and Protocols for ACHN-975 TFA in Enterobacteriaceae Research

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## Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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## Introduction

ACHN-975 is a first-in-class inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A.<sup>[1][2]</sup> Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria, including the family Enterobacteriaceae. By inhibiting LpxC, ACHN-975 effectively blocks the production of LPS, leading to bacterial cell death. This novel mechanism of action makes ACHN-975 a promising candidate for combating multidrug-resistant (MDR) Enterobacteriaceae infections. This document provides detailed application notes and experimental protocols for the use of **ACHN-975 TFA** in research settings.

## Mechanism of Action

ACHN-975 exhibits its bactericidal activity by selectively targeting and inhibiting the LpxC enzyme. This enzyme catalyzes the second and committed step in the lipid A biosynthetic pathway. The inhibition of LpxC disrupts the formation of the outer membrane, compromising bacterial integrity and leading to cell death.<sup>[1][3]</sup>

## Data Presentation

### In Vitro Activity of ACHN-975 against Enterobacteriaceae

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ACHN-975 against a range of Enterobacteriaceae isolates, including wild-type and multidrug-resistant strains.

Bacterial Species	Number of Isolates	Resistance Profile	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Enterobacteriaceae (overall)	197	Various, including carbapenemase producers	0.5	2	≤0.06 - 2
Escherichia coli	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Klebsiella pneumoniae	Not Specified	Including KPC-producing strains	Not Specified	Not Specified	Not Specified
Enterobacter spp.	Not Specified	Putative de-repressed AmpC	0.5	1	Not Specified
Citrobacter freundii	Not Specified	Putative de-repressed AmpC	0.5	1	Not Specified
ESBL-producing Enterobacteriaceae	19	Extended-Spectrum β-Lactamase	0.5	2	Not Specified
Carbapenemase-producing Enterobacteriaceae	58	KPC, NDM, IMP, VIM, OXA-48	0.5	2	Not Specified

Data compiled from studies by Castanheira et al.[4]

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

#### Materials:

- **ACHN-975 TFA** stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, stored at -80°C)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
- Positive control (bacterial suspension in broth without antibiotic)
- Negative control (broth only)
- Incubator (35°C ± 2°C)
- Microplate reader or visual inspection mirror

#### Procedure:

- Prepare ACHN-975 Dilutions:
  - Perform serial two-fold dilutions of the **ACHN-975 TFA** stock solution in CAMHB in a separate 96-well plate or in tubes to achieve final concentrations ranging from, for example, 64 µg/mL to 0.06 µg/mL.
  - Transfer 50 µL of each ACHN-975 dilution to the corresponding wells of the test microtiter plate.

- Prepare Bacterial Inoculum:
  - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the Enterobacteriaceae strain to be tested.
  - Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
  - Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Inoculation:
  - Add 50  $\mu$ L of the final bacterial inoculum to each well of the microtiter plate containing the ACHN-975 dilutions, as well as to the positive control wells.
  - The final volume in each well will be 100  $\mu$ L.
- Incubation:
  - Incubate the microtiter plate at  $35^\circ\text{C} \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- Reading the MIC:
  - The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism.
  - Growth can be assessed visually as turbidity or a pellet at the bottom of the well, or by using a microplate reader.
  - The positive control should show distinct turbidity, and the negative control should remain clear.

## Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of ACHN-975 over time.

Materials:

- **ACHN-975 TFA** stock solution
- CAMHB
- Log-phase culture of the Enterobacteriaceae test strain
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline for dilutions
- Agar plates for colony counting
- Spectrophotometer

Procedure:

- Prepare Inoculum:
  - Inoculate a flask of CAMHB with the test organism and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD600 of 0.2-0.3).
  - Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately  $5 \times 10^5$  CFU/mL.
- Set up Test Conditions:
  - Prepare culture tubes or flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
  - Include a growth control tube with no antibiotic.
- Inoculation and Incubation:
  - Inoculate each tube with the prepared bacterial suspension.
  - Incubate all tubes at 37°C with constant agitation.

- Sampling and Viable Cell Counting:
  - At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
  - Perform serial ten-fold dilutions of the aliquots in sterile saline.
  - Plate a known volume (e.g., 100  $\mu$ L) of appropriate dilutions onto agar plates.
  - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.
  - Plot the log<sub>10</sub> CFU/mL versus time for each ACHN-975 concentration and the growth control.
  - Bactericidal activity is typically defined as a  $\geq 3$ -log<sub>10</sub> reduction (99.9% kill) in CFU/mL from the initial inoculum.

## In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of ACHN-975 against Enterobacteriaceae infections.

Materials:

- **ACHN-975 TFA** for injection (formulated in a suitable vehicle)
- 6-8 week old female ICR or BALB/c mice
- Cyclophosphamide for inducing neutropenia
- Enterobacteriaceae strain for infection

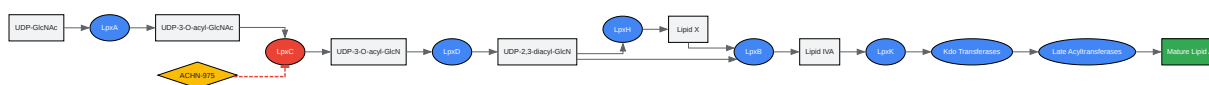
- Sterile saline
- Anesthetic (e.g., isoflurane)
- Homogenizer
- Agar plates

#### Procedure:

- Induction of Neutropenia:
  - Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.
- Infection:
  - Prepare an inoculum of the Enterobacteriaceae strain in the mid-logarithmic phase of growth, washed and resuspended in sterile saline to a concentration of approximately  $10^7$  CFU/mL.
  - Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension into the thigh muscle.
- Treatment:
  - At a predetermined time post-infection (e.g., 2 hours), administer **ACHN-975 TFA** via a suitable route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens should be based on prior pharmacokinetic studies, but a range of 5-30 mg/kg can be explored.
  - Include a vehicle control group that receives the formulation vehicle without ACHN-975.
- Assessment of Bacterial Burden:
  - At a specified time point (e.g., 24 hours post-treatment), euthanize the mice.

- Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per thigh.
- Data Analysis:
  - Calculate the mean log<sub>10</sub> CFU/thigh for each treatment group and the vehicle control group.
  - Efficacy is determined by the reduction in bacterial burden in the ACHN-975-treated groups compared to the vehicle control group.

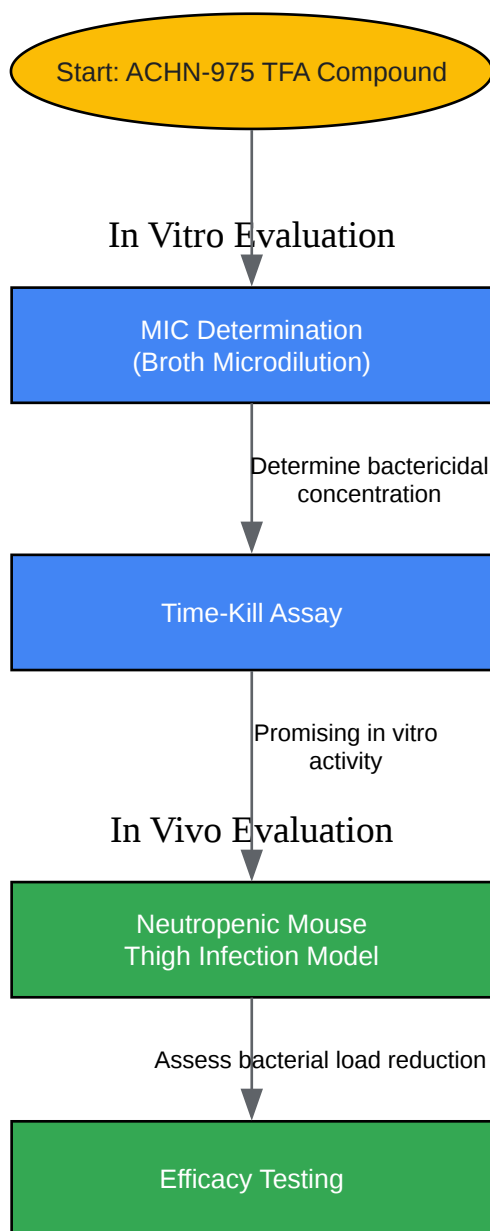
## Mandatory Visualizations



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Caption: Lipid A biosynthetic pathway and the inhibitory action of ACHN-975 on LpxC.





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Caption: Experimental workflow for evaluating the efficacy of **ACHN-975 TFA**.

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